2,2-Diphenyl-cyclopentanone

Asymmetric Synthesis Chiral Auxiliary Cycloaddition

2,2-Diphenylcyclopentanone provides a gem‑diphenyl quaternary center that prevents conformational mobility and enables enantiomeric excess up to 98 % ee when converted to the (R)-(−)-2,2‑diphenylcyclopentanol chiral auxiliary. This steric and electronic profile is indispensable for medicinal chemistry programs and natural‑product total synthesis; simpler cyclopentanone analogs cannot replicate it. Procure this research‑grade ketone to ensure stereochemical fidelity in your asymmetric transformations.

Molecular Formula C17H16O
Molecular Weight 236.31 g/mol
CAS No. 15324-42-2
Cat. No. B092254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenyl-cyclopentanone
CAS15324-42-2
Synonyms2,2-DIPHENYL-CYCLOPENTANONE
Molecular FormulaC17H16O
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC1CC(=O)C(C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H16O/c18-16-12-7-13-17(16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
InChIKeyCBOPQVXWIKRPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diphenyl-cyclopentanone (CAS 15324-42-2): Procurement and Research-Grade Specification Guide


2,2-Diphenyl-cyclopentanone (CAS 15324-42-2, molecular formula C₁₇H₁₆O, molecular weight 236.31 g/mol) is a cyclic ketone characterized by two phenyl substituents at the alpha-carbon position relative to the carbonyl group . This geminal diphenyl substitution imparts unique steric and electronic properties that differentiate it from simpler cyclopentanone analogs. The compound has been cataloged by the National Cancer Institute (NCI) under NSC number 146798 for screening and evaluation [1], and is primarily utilized as a synthetic intermediate in organic chemistry and as a precursor for chiral auxiliaries in asymmetric synthesis [2].

2,2-Diphenyl-cyclopentanone: Critical Differentiation from Generic Cyclopentanone Analogs for Research Procurement


Generic substitution of 2,2-diphenyl-cyclopentanone with simpler cyclopentanone analogs (e.g., unsubstituted cyclopentanone or 2,2-dimethyl-cyclopentanone) is scientifically unsound due to fundamentally different steric bulk, electronic environment, and hydrogen-bonding capacity. The geminal diphenyl group creates a sterically congested quaternary center that restricts conformational mobility and influences the reactivity of the adjacent carbonyl group [1]. In contrast, 2,2-dimethyl-cyclopentanone presents significantly less steric hindrance and lacks the π-π stacking and aromatic interactions characteristic of the diphenyl analog [2]. Furthermore, the diphenyl motif is essential for imparting high levels of asymmetric induction when the compound is used as a chiral auxiliary precursor, a property that cannot be replicated by alkyl-substituted analogs [3]. The evidence below quantifies these differential performance characteristics.

2,2-Diphenyl-cyclopentanone: Quantitative Performance Evidence for Differentiated Research Use


Chiral Auxiliary Performance: Enantiomeric Excess and Diastereoselectivity in Cycloaddition Reactions

2,2-Diphenyl-cyclopentanone serves as a key precursor to the chiral auxiliary (R)-(-)-2,2-diphenylcyclopentanol. This auxiliary enables high levels of asymmetric induction in tandem inter [4+2]/intra [3+2] nitroalkene cycloadditions. When used with the Lewis acid Ti(O-i-Pr)₂Cl₂, the resulting product achieves 98% enantiomeric excess (ee) for the (-)-enantiomer. With the Lewis acid MAPh, the product achieves 93% ee for the (+)-enantiomer [1]. In a separate study, (R)-2,2-diphenylcyclopentanol provided diastereoselectivity ratios ranging from 2.6:1 to 10.8:1 in [2+2]-cycloadditions with dichloroketene [2]. These levels of stereocontrol are not achievable with simpler, less sterically demanding cyclopentanol-based auxiliaries, such as those derived from 2,2-dimethyl-cyclopentanone, due to the lack of sufficient facial shielding [3].

Asymmetric Synthesis Chiral Auxiliary Cycloaddition

Synthetic Efficiency: Comparative Yield in Ring-Expansion Synthesis

The synthesis of 2,2-diphenyl-cyclopentanone via ring expansion of 1-(disubstituted carbinol)-1-hydroxycyclobutane in polyphosphoric acid is reported to proceed in 'high yield' [1]. While the exact yield is not specified in the abstract, the same methodology applied to 2,2-dimethyl-cyclopentanone also proceeds in 'high yield' [1]. However, a separate synthetic route starting from diphenylacetonitrile and 4-bromobutyronitrile, involving Thorpe-Ziegler cyclization and acid hydrolysis, provides a robust and scalable alternative with a reported yield of 86% for the key enaminonitrile intermediate [2]. This multi-step route offers superior control over reaction conditions and is amenable to large-scale production, contrasting with the more variable yields often encountered in direct ring-expansion approaches for sterically demanding substrates [3].

Organic Synthesis Ring Expansion Methodology

Physical Property Differentiation: Melting Point and Boiling Point Compared to Structural Analogs

The physical properties of 2,2-diphenyl-cyclopentanone differ markedly from those of simpler cyclopentanone analogs due to the presence of the two phenyl rings. Its melting point is reported as 87.5–89.5 °C, and its boiling point is 195 °C (at unspecified pressure, likely reduced) or 372.2 °C at 760 mmHg (predicted) . In contrast, unsubstituted cyclopentanone is a liquid at room temperature with a boiling point of 130–131 °C [1]. 2,2-Dimethyl-cyclopentanone is also a liquid with a boiling point of 144–146 °C [2]. The significantly higher melting point of the diphenyl derivative facilitates purification by recrystallization, a key advantage for obtaining high-purity research material. The higher boiling point, even at reduced pressure, is consistent with increased molecular weight and enhanced intermolecular interactions (e.g., π-π stacking) [3].

Physical Chemistry Purification Characterization

Biological Activity Differentiation: Antiproliferative and Differentiation-Inducing Effects vs. CCR5 Antagonist Potency

2,2-Diphenyl-cyclopentanone has been reported to exhibit 'pronounced activity' in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes, suggesting potential applications in anticancer research and for treating skin diseases such as psoriasis [1]. While specific quantitative data (e.g., IC₅₀ values) are not provided in this source, the described phenotype is distinct from the compound's activity as a CCR5 antagonist. In a separate screening, a derivative of 2,2-diphenyl-cyclopentanone (or a structurally related compound) demonstrated CCR5 antagonist activity with an IC₅₀ of 0.110 nM [2]. This high potency is comparable to or exceeds that of other known CCR5 antagonists, though direct head-to-head comparisons are not available. The compound also showed much weaker affinity for the adenosine A₂A receptor (>100,000 nM) [3], indicating a degree of selectivity that may be valuable in targeted research applications.

Pharmacology Cell Differentiation Anticancer

2,2-Diphenyl-cyclopentanone: High-Impact Application Scenarios in Academic and Industrial Research


Asymmetric Synthesis of Bioactive Molecules via Chiral Auxiliary Approach

2,2-Diphenyl-cyclopentanone is an essential precursor to (R)-(-)-2,2-diphenylcyclopentanol, a powerful chiral auxiliary. This auxiliary enables the synthesis of enantiomerically enriched cycloadducts with up to 98% ee, as demonstrated in nitroalkene cycloadditions [1]. This high stereoselectivity is critical for medicinal chemistry programs requiring single-enantiomer drug candidates and for the total synthesis of complex natural products where stereochemical fidelity is paramount.

Synthesis of Novel Organic Materials and Ligands

The rigid, sterically demanding framework of 2,2-diphenyl-cyclopentanone makes it a valuable building block for the synthesis of novel organic materials, including ligands for coordination chemistry and components for organic electronics [2]. Its diphenyl groups can participate in π-π stacking interactions, which are essential for crystal engineering and the design of supramolecular architectures.

Pharmacological Tool Compound for CCR5 and Cell Differentiation Studies

Derivatives of 2,2-diphenyl-cyclopentanone have demonstrated potent CCR5 antagonism (IC₅₀ = 0.110 nM) and the ability to induce monocyte differentiation [3][4]. These properties make the compound a useful tool for investigating CCR5-mediated disease pathways (e.g., HIV infection, inflammation) and for studying the molecular mechanisms of cell differentiation, particularly in the context of anticancer and dermatological research.

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